

# NSC 109555: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: NSC 109555

Cat. No.: B225799

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Chk2 Inhibitor **NSC 109555**

This technical guide provides a comprehensive overview of **NSC 109555** (also known as DDUG or 4,4'-diacetyldiphenylurea-bis(guanylhyazone)), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of **NSC 109555** and its potential applications in cancer research.

## Chemical Structure and Properties

**NSC 109555** is a bis-guanylhyazone compound that has been identified as a novel chemotype for Chk2 inhibition.<sup>[1]</sup> Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of **NSC 109555**

Property	Value	Reference(s)
IUPAC Name	2,2'-[carbonylbis(imino-4,1-phenyleneethylidene)]bis-hydrazinecarboximidamide	[2]
Synonyms	DDUG, NCI C04808, 4,4'-diacetyldiphenylurea-bis(guanylhydrazone)	[1][2]
CAS Number	15427-93-7 (dimethanesulfonate); 66748-43-4 (ditosylate)	[2]
Molecular Formula	C <sub>19</sub> H <sub>24</sub> N <sub>10</sub> O (base)	[2]
Molecular Weight	424.46 g/mol (base)	
Solubility	Soluble in DMSO (20 mg/mL), PBS (pH 7.2, 10 mg/mL), Ethanol (3 mg/mL), and DMF (2 mg/mL).	[2]
Storage	Store at -20°C as a solid.	

Note: Data for melting point and pKa are not readily available in the surveyed literature.

## Biological Activity and Mechanism of Action

**NSC 109555** is a potent, selective, reversible, and ATP-competitive inhibitor of Chk2 kinase.[1] Its primary mechanism of action is the inhibition of Chk2's kinase activity, which plays a crucial role in the DNA damage response pathway.

## Kinase Specificity

**NSC 109555** exhibits high selectivity for Chk2 over other kinases, including the closely related Chk1. This selectivity is a key feature for its potential as a research tool and therapeutic agent.

Table 2: In Vitro Inhibitory Activity of **NSC 109555** against Various Kinases

Kinase	IC <sub>50</sub> (nM)	Reference(s)
Chk2	200 - 240	<a href="#">[1]</a>
Chk1	> 10,000	<a href="#">[1]</a>
Brk	210	
c-Met	6,000	
IGFR	7,400	
LCK	7,100	

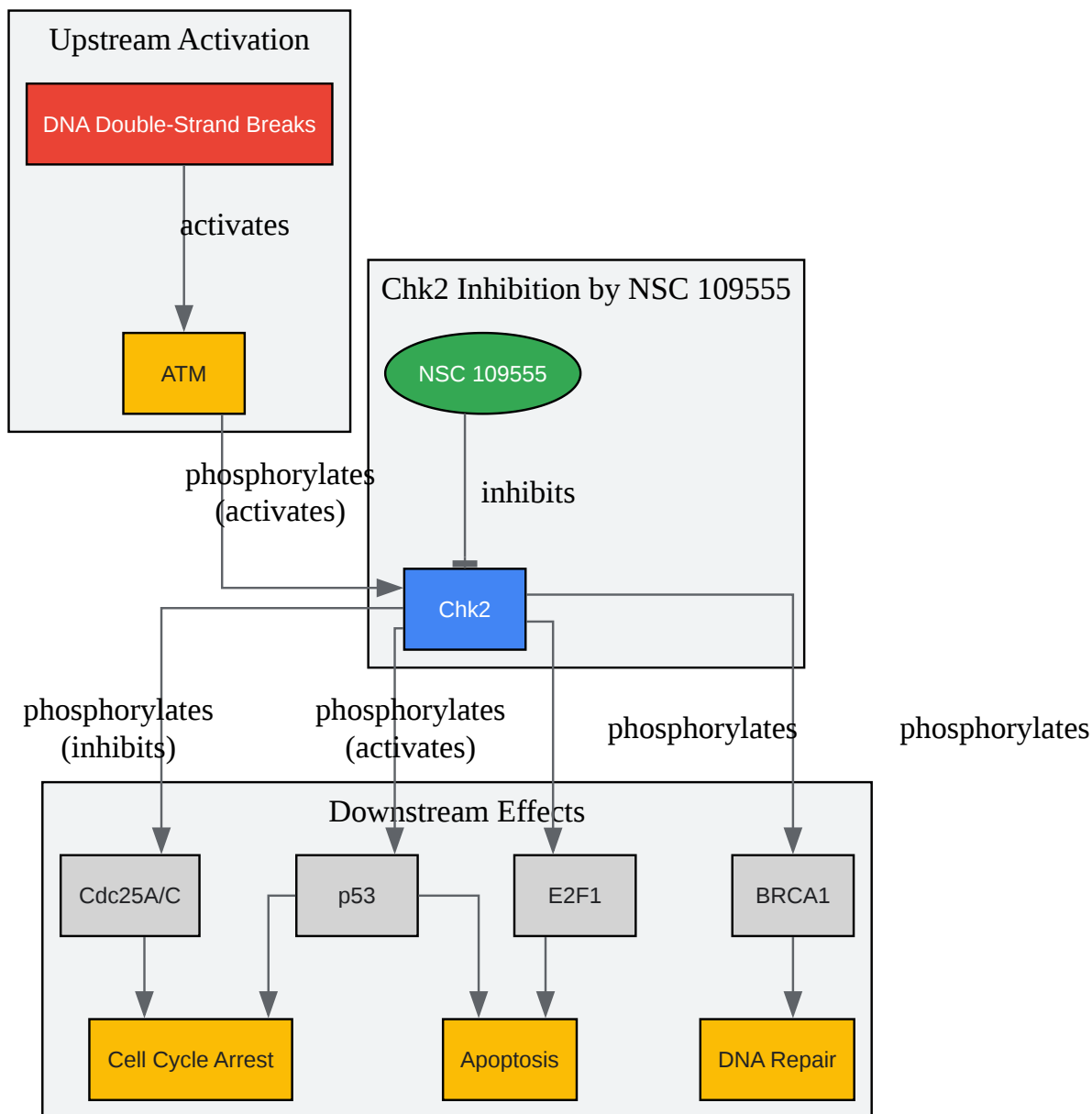
## Cellular Effects

In addition to direct Chk2 inhibition, **NSC 109555** has been shown to have other cellular effects, including:

- Inhibition of Histone H1 Phosphorylation: **NSC 109555** inhibits the phosphorylation of histone H1, a known substrate of Chk2, with an IC<sub>50</sub> of 240 nM.[\[1\]](#)
- Attenuation of Mitochondrial ATP Synthesis: The compound has been observed to affect mitochondrial function by reducing ATP synthesis.
- Induction of Autophagy: In some cell lines, such as L1210 leukemia cells, **NSC 109555** has been shown to induce autophagy.
- Potentiation of Chemotherapy: **NSC 109555** can enhance the cytotoxic effects of DNA-damaging agents like gemcitabine in pancreatic cancer cells.

## Signaling Pathway

**NSC 109555** modulates the DNA damage response (DDR) pathway by inhibiting Chk2. In response to DNA double-strand breaks, the ATM (ataxia-telangiectasia mutated) kinase is activated and, in turn, phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a range of downstream targets to orchestrate cellular responses, including cell cycle arrest, DNA repair, or apoptosis. By inhibiting Chk2, **NSC 109555** can disrupt these processes.



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Caption: Chk2 signaling pathway and the inhibitory action of **NSC 109555**.

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **NSC 109555**.

These protocols are based on established methods and can be adapted for specific research

needs.

## Chk2 Kinase Activity Assay (In Vitro)

This protocol is for determining the in vitro inhibitory activity of **NSC 109555** against Chk2 kinase using histone H1 as a substrate.

Materials:

- Recombinant active Chk2 enzyme
- Histone H1 (substrate)
- **NSC 109555** (or other test compounds)
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM  $\beta$ -glycerol-phosphate, 25 mM  $\text{MgCl}_2$ , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Acetone
- Scintillation counter and cocktail

Procedure:

- Prepare a reaction mixture containing kinase assay buffer, histone H1 (e.g., 1 mg/mL), and the desired concentration of **NSC 109555**.
- Initiate the kinase reaction by adding recombinant Chk2 enzyme.
- Start the phosphorylation reaction by adding  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  (to a final concentration of, for example, 10  $\mu\text{M}$ ).
- Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- Wash once with acetone and allow to air dry.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of Chk2 inhibition by comparing the radioactivity in the presence of **NSC 109555** to a vehicle control.

## Cell Viability Assay (MTT Assay)

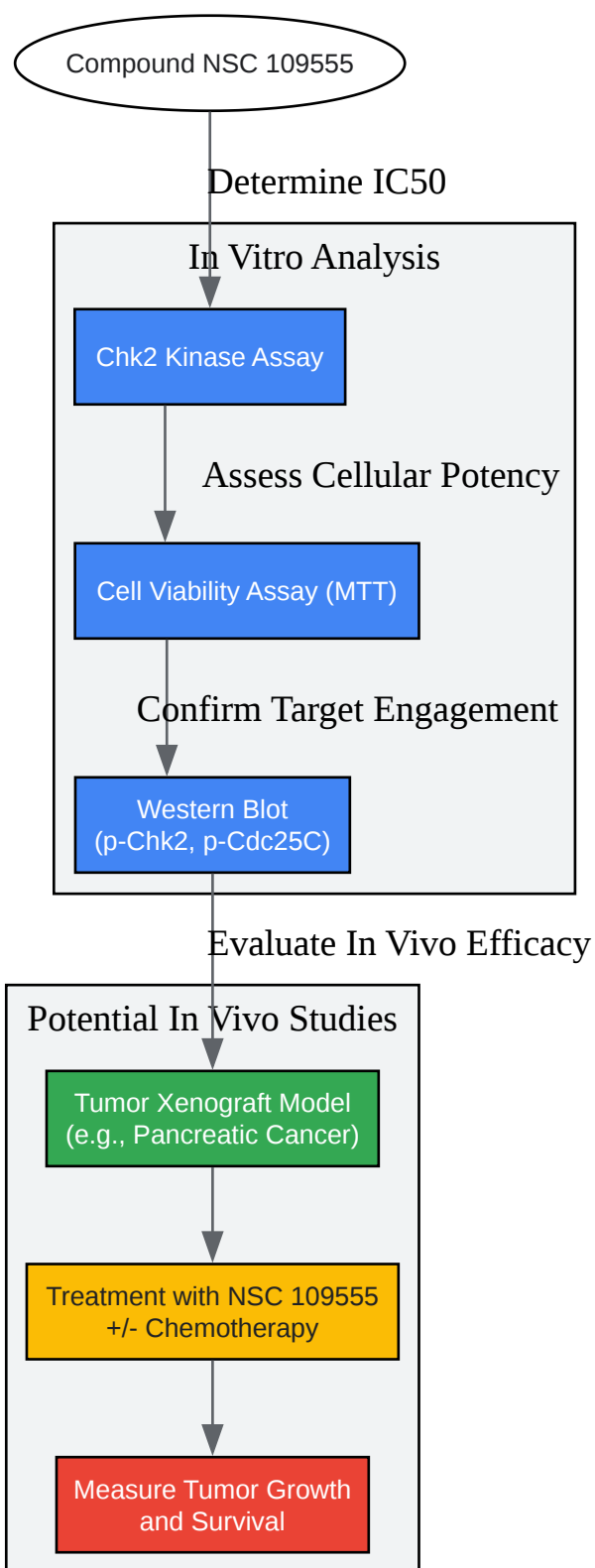
This protocol measures the effect of **NSC 109555** on the viability of cancer cell lines, particularly in combination with other cytotoxic agents.

Materials:

- Cancer cell line of interest (e.g., pancreatic cancer cell line)
- Complete cell culture medium
- **NSC 109555**
- Cytotoxic agent (e.g., gemcitabine)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with various concentrations of **NSC 109555**, the cytotoxic agent, or a combination of both. Include a vehicle-only control.
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.



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Caption: Proposed experimental workflow for evaluating **NSC 109555**.



## Synthesis

While a detailed, peer-reviewed synthesis protocol for **NSC 109555** is not readily available, it can be synthesized through the general reaction of a bis-ketone with aminoguanidine. The precursor, 4,4'-diacetyldiphenylurea, can be synthesized from 4-aminoacetophenone and a carbonyl source.

Generalized Synthesis Scheme:

- Synthesis of 4,4'-diacetyldiphenylurea: This intermediate can be prepared by reacting 4-aminoacetophenone with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole.
- Formation of the bis(guanylhydrazone): The 4,4'-diacetyldiphenylurea is then reacted with aminoguanidine hydrochloride in the presence of an acid catalyst in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the condensation reaction to completion, forming the desired bis(guanylhydrazone), **NSC 109555**.

## In Vivo Studies

Specific in vivo efficacy and pharmacokinetic data for **NSC 109555** are limited in the public domain. However, its ability to potentiate the effects of gemcitabine in pancreatic cancer cell lines suggests its potential for in vivo evaluation in xenograft models.[2] Researchers could utilize immunodeficient mice bearing subcutaneous or orthotopic tumors derived from human cancer cell lines (e.g., pancreatic, leukemia) to assess the anti-tumor activity of **NSC 109555**, both as a single agent and in combination with standard-of-care chemotherapies.

## Conclusion

**NSC 109555** is a valuable research tool for studying the role of Chk2 in the DNA damage response and other cellular processes. Its high potency and selectivity make it a strong candidate for further investigation as a potential anti-cancer agent, particularly in combination with DNA-damaging therapies. This technical guide provides a foundational understanding of its chemical properties, biological activities, and experimental applications to aid researchers in their studies with this compound.

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## References

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